(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
CAS No.: 1164455-56-4
Cat. No.: VC5681215
Molecular Formula: C11H14N4O2S
Molecular Weight: 266.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164455-56-4 |
|---|---|
| Molecular Formula | C11H14N4O2S |
| Molecular Weight | 266.32 |
| IUPAC Name | 7-[(E)-but-2-enyl]-3-methyl-8-methylsulfanylpurine-2,6-dione |
| Standard InChI | InChI=1S/C11H14N4O2S/c1-4-5-6-15-7-8(12-11(15)18-3)14(2)10(17)13-9(7)16/h4-5H,6H2,1-3H3,(H,13,16,17)/b5-4+ |
| Standard InChI Key | JFSGRMRRHRUBGJ-SNAWJCMRSA-N |
| SMILES | CC=CCN1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Introduction
Chemical Identity and Nomenclature
The compound is systematically named according to IUPAC guidelines as (E)-7-(but-2-en-1-yl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione. Its molecular formula is C₁₁H₁₄N₄O₂S, with an average molecular mass of 266.319 g/mol and a monoisotopic mass of 266.083747 g/mol . The stereochemistry of the but-2-en-1-yl substituent is explicitly defined as E-configuration, ensuring clarity in its spatial arrangement.
Table 1: Key Identifiers and Synonyms
Structural Characteristics and Stereochemistry
The molecule features a purine-2,6-dione core substituted at positions 3, 7, and 8. Critical structural elements include:
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3-Methyl group: Enhances lipophilicity and influences binding interactions .
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8-Methylthio moiety: A sulfur-containing substituent that may modulate electronic properties and metabolic stability .
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(E)-But-2-en-1-yl chain: A trans-configured alkenyl group contributing to conformational rigidity .
The purine ring system adopts a planar geometry, with the dione groups at positions 2 and 6 facilitating hydrogen-bonding interactions. The stereochemistry of the butenyl side chain is critical for molecular recognition, as the E-configuration positions substituents spatially to optimize interactions with biological targets .
Synthetic Pathways and Methodologies
Synthesis of xanthine derivatives like this compound typically involves multi-step strategies to introduce substitutions regioselectively. Key methods from the literature include:
Cyclocondensation of Xanthine Intermediates
A common approach involves treating xanthine precursors with aminoalcohols or thionyl chloride to form fused heterocyclic systems . For example:
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Chlorination: Xanthine derivatives are treated with phosphoryl chloride (POCl₃) to generate chloropurinones.
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Alkylation: Reaction with (E)-but-2-en-1-yl halides introduces the alkenyl side chain.
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Thioether Formation: Methylthio groups are installed via nucleophilic substitution with methylthiolate .
Optimization of Reaction Conditions
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Solvents: N,N-Dimethylformamide (DMF) and dimethylacetamide (DMAc) are preferred for their ability to dissolve polar intermediates .
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Bases: Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates alkylation .
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Temperature: Reactions are typically conducted at 80–85°C to ensure completion within 8–10 hours .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| 1 | POCl₃, reflux | Chlorination at position 8 | |
| 2 | (E)-But-2-en-1-yl bromide, K₂CO₃, DMF | Alkylation at position 7 | |
| 3 | NaSCH₃, DMAc, 80°C | Introduction of methylthio group |
Physicochemical Properties and Stability
The compound’s log P (octanol-water partition coefficient) is estimated at 1.21, indicating moderate lipophilicity suitable for membrane permeability . Its aqueous solubility is limited (~0.558 mg/mL), necessitating formulation aids for in vivo studies .
Key Stability Considerations:
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Thermal Stability: Decomposes above 200°C, requiring storage at 2–8°C .
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Light Sensitivity: The conjugated ene-thioether system may undergo photodegradation, mandating amber glass containers .
Analytical Characterization
Modern techniques confirm identity and purity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume